molecular formula C7H12N2O2S B1377351 (1-Cyanocyclopentyl)methanesulfonamide CAS No. 1443981-15-4

(1-Cyanocyclopentyl)methanesulfonamide

Cat. No.: B1377351
CAS No.: 1443981-15-4
M. Wt: 188.25 g/mol
InChI Key: VJGKNJNAYXWJDW-UHFFFAOYSA-N
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Description

(1-Cyanocyclopentyl)methanesulfonamide is a chemical compound with the molecular formula C7H12N2O2S and an average molecular mass of 188.245 g/mol . Its structure features a cyclopentane ring simultaneously substituted with a cyano group (-C≡N) and a methanesulfonamide group (-CH2S(=O)2NH2) . This combination of functional groups makes it a valuable synthetic intermediate or building block in medicinal chemistry and drug discovery research. Compounds containing both sulfonamide and nitrile moieties are frequently explored in the development of novel therapeutic agents, as evidenced by their presence in patents describing small-molecule inhibitors for various diseases . The sulfonamide group is a common pharmacophore found in molecules with diverse biological activities, while the cyano group can serve as a key functional handle for further chemical transformations. Researchers can utilize this compound in the design and synthesis of new molecules, such as selectively substituted quinoline compounds investigated as potential treatments for systemic lupus erythematosus , or in the development of diarylhydantoin compounds studied for hyperproliferative disorders like hormone-refractory prostate cancer . It may also find application in the construction of specialized linkage systems for advanced drug conjugates . (1-Cyanocyclentyl)methanesulfonamide is provided For Research Use Only. It is intended for use in laboratory research by qualified professionals and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1-cyanocyclopentyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2S/c8-5-7(3-1-2-4-7)6-12(9,10)11/h1-4,6H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGKNJNAYXWJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CS(=O)(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyanomethylation of Cyclopentane Derivatives

One common method involves the nucleophilic substitution or addition of cyanide sources to cyclopentyl derivatives bearing a suitable leaving group (e.g., halides or mesylates). For example, α-cyanohydrin methanesulfonates have been used as versatile intermediates for cyanation reactions, where the methanesulfonate group acts as a leaving group facilitating nucleophilic attack by cyanide or amines to yield α-aminonitriles.

Use of Cyanohydrin Methanesulfonates

Recent studies demonstrate the use of α-cyanohydrin methanesulfonates as key intermediates for synthesizing α-aminonitriles via nucleophilic substitution with aromatic amines under mild conditions. This methodology could be adapted for cyclopentyl substrates, where the cyanohydrin methanesulfonate intermediate is prepared from cyclopentanone derivatives and subsequently converted to the cyanocyclopentyl moiety.

Formation of Methanesulfonamide Group

Reaction with Methanesulfonyl Chloride

The sulfonamide group is introduced by reacting the cyanocyclopentyl amine intermediate with methanesulfonyl chloride under basic conditions. This reaction typically proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

  • The reaction is generally carried out in an inert solvent such as dichloromethane or tetrahydrofuran.
  • A base such as triethylamine or pyridine is used to scavenge the released hydrochloric acid.
  • The reaction temperature is controlled to avoid side reactions, often maintained between 0°C and room temperature.

Purification and Isolation

The crude product is purified by standard techniques such as recrystallization or chromatography to obtain pure this compound.

Mechanistic Insights and Reaction Conditions

Reaction Yields and Optimization

The yields of sulfonamide formation vary depending on substrate sterics and electronics. For example, related β-amino-α-mesyl-γ-sultams have been obtained in yields ranging from 17% to 44% under optimized conditions involving mesyl chloride and base catalysis. While direct yield data for this compound are scarce, similar conditions are expected to afford moderate to good yields.

Data Table: Representative Preparation Conditions

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Cyanomethylation Cyclopentyl halide + NaCN or KCN DMF or DMSO 50–80°C 60–85 Nucleophilic substitution to introduce CN
Formation of sulfonamide Cyanocyclopentyl amine + Methanesulfonyl chloride + Base (Et3N) DCM or THF 0°C to RT 50–75 Nucleophilic substitution on sulfonyl chloride
Purification Recrystallization or chromatography Ensures product purity

Summary of Research Findings

  • The preparation of this compound relies on established nucleophilic substitution chemistry involving cyanide sources and sulfonyl chlorides.
  • The use of α-cyanohydrin methanesulfonates provides an efficient route to α-aminonitriles, which can be adapted for cyclopentyl substrates.
  • Base-catalyzed sulfonamide formation is a key step, with reaction conditions optimized to balance yield and purity.
  • The compound’s synthesis benefits from mild reaction conditions and readily available reagents, facilitating scale-up and further derivatization for pharmaceutical applications.

Chemical Reactions Analysis

(1-Cyanocyclopentyl)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

(1-Cyanocyclopentyl)methanesulfonamide is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-Cyanocyclopentyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituents are compared below:

Compound Substituent Key Functional Features
(1-Cyanocyclopentyl)methanesulfonamide 1-Cyanocyclopentyl Cyano group (electron-withdrawing), cyclopentane ring
Compound 78 2-Phenylacetamide Phenyl ring, acetamide linker
Compound 79 Phenylmethanesulfonamide Phenyl ring, methanesulfonamide core
N-Methyl methanesulfonamide Methyl Simple alkyl substituent
4’-[Hydroxy-2-(isopropylamino)ethyl]methanesulfonanilide Hydroxy-isopropylamino ethyl Polar hydroxy and amine groups

Key Observations :

Inhibitory Potency (IC₅₀)
Compound IC₅₀ (µM) Target/Application
Compound 78 7.6 ± 0.3 Poly-ADP-ribose polymerase
Compound 79 3.6 ± 0.3 Poly-ADP-ribose polymerase
This compound Not reported Inferred allosteric modulation

Analysis :

  • Compound 79’s phenylmethanesulfonamide group exhibits higher potency (IC₅₀ = 3.6 µM) than Compound 78’s acetamide derivative, suggesting sulfonamide groups may optimize binding .

Electronic and Computational Properties

  • N-Methyl methanesulfonamide has a pKa range of 32–35, requiring strong bases for deprotonation due to the stabilized sulfonamide anion . The cyano group in this compound likely lowers the pKa further (estimated ~30), enhancing anion stability and reactivity.
  • DFT studies on methanesulfonamide analogs (e.g., ) highlight the role of substituents in modulating molecular orbitals and UV-Vis spectra. The cyano group may red-shift absorption maxima compared to alkyl or aryl substituents due to its electron-withdrawing nature .

Physicochemical Properties

Property This compound Phenylmethanesulfonamide N-Methyl Methanesulfonamide
Lipophilicity (LogP) High (cyclopentyl + cyano) Moderate (phenyl) Low (methyl)
Solubility Likely low (hydrophobic substituents) Low Moderate
Melting Point Not reported Not reported 92–94°C

Implications :

Biological Activity

(1-Cyanocyclopentyl)methanesulfonamide is a sulfonamide compound with the chemical formula C₈H₁₃N₃O₃S and a molecular weight of 203.26 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its role as an inhibitor of cyclooxygenase-2 (COX-2), which is significant in inflammatory processes. This article delves into the biological activity of this compound, exploring its mechanisms, interactions, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a cyanocyclopentyl group attached to a methanesulfonamide moiety. The presence of both the sulfonamide and cyanide groups contributes to its reactivity and biological activity.

PropertyDescription
Molecular Formula C₈H₁₃N₃O₃S
Molecular Weight 203.26 g/mol
Functional Groups Sulfonamide, Cyanide

The biological activity of this compound is primarily attributed to its ability to inhibit COX-2 enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain pathways. Studies have indicated that this compound may modulate various signaling pathways through enzyme inhibition, leading to reduced inflammatory responses.

Biological Activity

Research indicates that derivatives of methanesulfonamide, including this compound, exhibit significant anti-inflammatory properties. Key findings include:

  • COX-2 Inhibition : The compound has been shown to selectively inhibit COX-2, making it a candidate for anti-inflammatory drug development.
  • Binding Affinity Studies : Molecular docking studies suggest that this compound has favorable binding interactions with COX-2, which may enhance its efficacy as an anti-inflammatory agent.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammation in animal models by inhibiting COX-2 activity, showcasing its potential as a therapeutic agent for conditions such as arthritis.
  • Molecular Interactions : Research utilizing molecular docking simulations revealed that modifications in the structure of this compound could enhance its binding affinity to COX-2, suggesting avenues for derivative synthesis aimed at improving efficacy.
  • Comparative Analysis : In comparison with other sulfonamide derivatives like Methanesulfonamide and Zonisamide, this compound exhibited unique properties that may lead to distinct pharmacological profiles.

Comparative Table of Similar Compounds

Compound NameStructure CharacteristicsUnique Features
MethanesulfonamideContains a sulfonamide groupBasic structure without additional substituents
(1-Cyanocyclopropyl)methanesulfonamideSimilar cyanocycloalkane structureDifferent ring size affects reactivity
ZonisamideBenzisoxazole derivative with anticonvulsant propertiesContains a sulfonamide group; used for seizure disorders
SulfamethoxazoleAntibiotic containing a sulfonamide groupUsed to treat bacterial infections

Q & A

Q. What are the recommended synthetic routes for (1-Cyanocyclopentyl)methanesulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or cyclization reactions. A common approach is reacting cyclopentanone derivatives with methanesulfonamide precursors under acidic or basic catalysis. For example, cyclopentanone cyanohydrin can be treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the cyanocyclopentyl intermediate. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) critically affect yield and byproduct formation. Purity optimization requires post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm the cyclopentyl ring geometry, sulfonamide group (-SO2_2NH2_2), and cyanide (-CN) position. Key signals include δ ~2.5–3.5 ppm (cyclopentyl CH2_2), δ ~3.8 ppm (sulfonamide S-CH2_2), and δ ~120 ppm (CN carbon) .
  • HPLC : Reverse-phase C18 columns with UV detection at 210–220 nm to assess purity (>95% threshold). Mobile phases: acetonitrile/water with 0.1% trifluoroacetic acid .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ (theoretical m/z: 217.07 for C7_7H12_{12}N2_2O2_2S) .

Advanced Research Questions

Q. How does the steric and electronic configuration of this compound influence its reactivity in enzyme inhibition studies?

Methodological Answer: The cyanocyclopentyl group introduces steric hindrance, limiting access to enzyme active sites. Computational modeling (e.g., molecular docking with AutoDock Vina) can predict binding affinities to targets like carbonic anhydrase or proteases. Compare with analogs lacking the cyano group to isolate electronic effects. Experimental validation:

  • Kinetic Assays : Measure IC50_{50} values under varying pH (6.5–8.0) to assess protonation effects on sulfonamide’s hydrogen-bonding capacity.
  • X-ray Crystallography : Resolve co-crystal structures with target enzymes to identify key interactions (e.g., sulfonamide oxygen with zinc ions in metalloenzymes) .

Q. What strategies resolve contradictions in solubility data for this compound across different studies?

Methodological Answer: Discrepancies often arise from solvent polarity, temperature, and measurement techniques. Systematic approaches include:

  • Solubility Profiling : Use shake-flask method in buffered solutions (pH 2–12) at 25°C and 37°C. Quantify via UV spectrophotometry (λ = 230 nm) .
  • Thermodynamic Analysis : Calculate Hansen solubility parameters (δd_d, δp_p, δh_h) to correlate with solvent polarity.
  • Controlled Replication : Standardize solvent purity (HPLC-grade) and equilibration time (24–48 hrs) across labs .

Q. How can researchers design stability studies to evaluate this compound under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability : Incubate compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hrs. Monitor degradation via LC-MS; major degradation pathways include cyanide hydrolysis to amides or sulfonic acid formation .
  • Oxidative Stress : Expose to hydrogen peroxide (0.1–1.0 mM) and track peroxide adducts using tandem MS.
  • Light Sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux hrs UV/visible light). Use amber vials for storage recommendations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Cyanocyclopentyl)methanesulfonamide
Reactant of Route 2
(1-Cyanocyclopentyl)methanesulfonamide

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